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Compound of Interest

Compound Name: Altromycin C

Cat. No.: B1665276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycins are a family of pluramycin-like antibiotics with significant Gram-positive

antibacterial and anticancer activity.[1] Their complex molecular architecture, featuring a

tetracyclic aglycone core and a unique branched C-glycoside substructure, has made them a

challenging target for total synthesis. To date, a total synthesis of Altromycin C has not been

reported. However, significant progress has been made in the synthesis of its key components,

namely the altromycin aglycone and the branched C-glycoside of the related Altromycin B.

These application notes provide a detailed overview of the synthetic strategies and

experimental protocols for the synthesis of the altromycin aglycone, based on the seminal work

of Fei and McDonald.[1][2] The methodologies described herein offer a foundational framework

for researchers engaged in the synthesis of altromycins and other complex polyketide natural

products.

Retrosynthetic Analysis of the Altromycin Aglycone
The synthetic approach towards the altromycin aglycone hinges on a convergent strategy. The

core tetracyclic ring system is assembled through a series of Claisen condensations and

aromatizations to form an anthracene intermediate, which then undergoes pyrone ring

annulation. The characteristic epoxide side chain is introduced enantioselectively at a late

stage.
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Caption: Retrosynthetic analysis of the Altromycin aglycone.

Key Experimental Protocols
The following protocols are adapted from the work of Fei and McDonald and represent key

transformations in the synthesis of the altromycin aglycone.[1][2]

Protocol 1: Synthesis of the Tetracyclic Pyrone (3)
This protocol describes the crucial pyrone ring annulation to form the tetracyclic core.

Materials:

Anthracene derivative (17)

1-chloro-N,N,2-trimethyl-1-propenylamine

Dichloromethane (CH2Cl2), anhydrous

Argon atmosphere

Standard glassware for anhydrous reactions

Procedure:

To a solution of the anthracene acid (17) in anhydrous CH2Cl2 at 0 °C under an argon

atmosphere, add 1-chloro-N,N,2-trimethyl-1-propenylamine.

Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting

material.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate

(NaHCO3).

Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the tetracyclic pyrone

(3).

Protocol 2: Enantioselective Dihydroxylation and
Epoxidation
This protocol details the introduction of the chiral epoxide side chain.

Materials:

Tetracyclic pyrone derivative (19)

AD-mix-β

tert-butanol (t-BuOH)

Water (H2O)

Methanesulfonyl chloride (MsCl)

Triethylamine (Et3N)

Dichloromethane (CH2Cl2), anhydrous

Potassium carbonate (K2CO3)

Methanol (MeOH)

Procedure:
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Dihydroxylation: To a solution of the tetracyclic pyrone (19) in a mixture of t-BuOH and H2O

at 0 °C, add AD-mix-β.

Stir the mixture vigorously at 0 °C for 24 hours.

Quench the reaction by adding solid sodium sulfite (Na2SO3) and stir for an additional hour.

Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and

concentrate in vacuo.

Purify the crude diol (20) by flash chromatography.

Mesylation: To a solution of the diol (20) and Et3N in anhydrous CH2Cl2 at 0 °C, add MsCl

dropwise.

Stir the reaction at 0 °C for 1 hour.

Dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous

NaHCO3, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Epoxidation: Dissolve the crude mesylate in MeOH and add K2CO3.

Stir the mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure and partition the residue between EtOAc and

water.

Extract the aqueous layer with EtOAc (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and

concentrate.

Purify the residue by column chromatography to yield the altromycin aglycone precursor.
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Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the

altromycin aglycone.[1][2]

Step Product
Starting
Material

Reagents
and
Conditions

Yield (%) Notes

Pyrone

Annulation

Tetracyclic

Pyrone (3)
Acid (17)

1-chloro-

N,N,2-

trimethyl-1-

propenylamin

e, CH2Cl2

86
Spontaneous

cyclization

Asymmetric

Dihydroxylati

on

Diol (20) Alkene (19)
AD-mix-β, t-

BuOH/H2O
-

13:1

enantiomeric

ratio

Global O-

deprotection

Anthrone

tetraol (21)

Protected

Diol

AlCl3, tert-

butanethiol
- -

Quinone

Formation

Partially

protected

quinone (22)

Tetraol (21)

1. TIPSOTf,

2,6-lutidine;

2. H2O,

PhI(OAc)2

-
One-pot

procedure

Yields were not explicitly provided for all steps in the primary communication but were

described as efficient.

Synthesis of the Branched C-Glycoside
Substructure
A separate body of work by Koo and McDonald focuses on the synthesis of the branched C-

glycoside substructure of Altromycin B.[3] This synthesis commences from a non-carbohydrate

precursor and utilizes a tungsten-catalyzed cycloisomerization of an alkynyl alcohol as a key

step to construct the dihydropyran ring.[3] Subsequent functional group manipulations,

including a Stille cross-coupling reaction, lead to the desired branched C-arylglycoside.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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